molecular formula C8H6F4 B1411402 2,4-Difluoro-5-methylbenzodifluoride CAS No. 1807099-57-5

2,4-Difluoro-5-methylbenzodifluoride

Cat. No.: B1411402
CAS No.: 1807099-57-5
M. Wt: 178.13 g/mol
InChI Key: BMBCNLSZJUCPPX-UHFFFAOYSA-N
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Description

2,4-Difluoro-5-methylbenzodifluoride is an organic compound with the molecular formula C8H6F4 It is a derivative of benzene, where two hydrogen atoms are replaced by fluorine atoms at the 2 and 4 positions, and a methyl group is attached at the 5 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-5-methylbenzodifluoride typically involves the fluorination of 5-methylbenzodifluoride. One common method is the direct fluorination using elemental fluorine or a fluorinating agent such as sulfur tetrafluoride. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the final product. The process may also include purification steps such as distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: 2,4-Difluoro-5-methylbenzodifluoride can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be replaced by other substituents through nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid derivative.

    Reduction Reactions: The compound can be reduced to form different fluorinated derivatives.

Common Reagents and Conditions:

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed:

  • Substitution reactions can yield various substituted benzodifluorides.
  • Oxidation can produce 2,4-difluoro-5-methylbenzoic acid.
  • Reduction can lead to the formation of partially or fully reduced fluorinated compounds.

Scientific Research Applications

2,4-Difluoro-5-methylbenzodifluoride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated organic compounds.

    Biology: The compound can be used in the study of fluorinated analogs of biologically active molecules.

    Industry: Used in the production of specialty chemicals and materials with unique properties, such as liquid crystals and polymers.

Mechanism of Action

The mechanism by which 2,4-Difluoro-5-methylbenzodifluoride exerts its effects depends on its specific application. In chemical reactions, the presence of fluorine atoms can influence the reactivity and stability of the compound. Fluorine’s high electronegativity can affect the electron density distribution in the aromatic ring, making it more or less reactive towards certain reagents. In biological systems, fluorinated compounds often exhibit increased lipophilicity and metabolic stability, which can enhance their efficacy as pharmaceuticals.

Comparison with Similar Compounds

    2,4-Difluorotoluene: Similar structure but lacks the additional fluorine atom at the 5 position.

    2,5-Difluorotoluene: Similar structure but lacks the fluorine atom at the 4 position.

    2,4,6-Trifluorotoluene: Contains an additional fluorine atom at the 6 position.

Uniqueness: 2,4-Difluoro-5-methylbenzodifluoride is unique due to the specific positioning of its fluorine atoms and methyl group, which can result in distinct chemical and physical properties compared to its analogs

Properties

IUPAC Name

1-(difluoromethyl)-2,4-difluoro-5-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F4/c1-4-2-5(8(11)12)7(10)3-6(4)9/h2-3,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMBCNLSZJUCPPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)F)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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